PFI-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

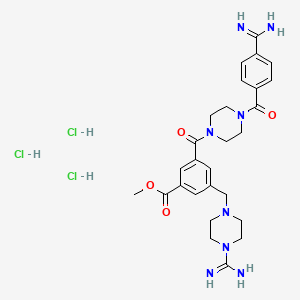

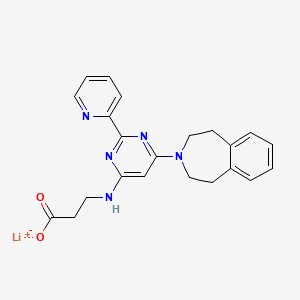

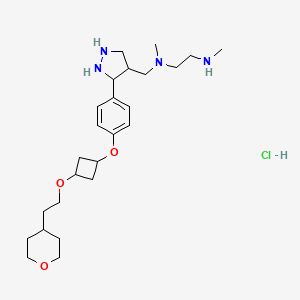

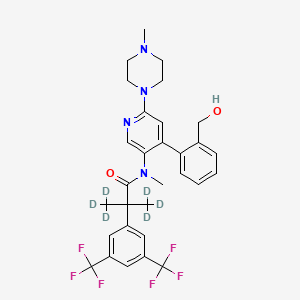

PFI-3 is a potent and selective polybromo 1 and SMARCA4 inhibitor (Kd values are 48 and 89 nM respectively). this compound also inhibits SMARCA2. This compound displays 30-fold selectivity over other sub-family branches. This compound accelerates FRAP recovery in cells at a concentration of 1 μM.

Scientific Research Applications

Stem Cell Maintenance and Differentiation PFI-3 is a potent inhibitor that targets the bromodomains of essential components of the BAF/PBAF complex. This compound has significant implications in stem cell research. Specifically, it affects the differentiation of Embryonic Stem Cells (ESC) and Trophoblast Stem Cells (TSC). This compound has been shown to disrupt stem cell maintenance, leading to deprived stemness and deregulated lineage specification. In trophoblast stem cells, its application markedly enhances differentiation. This underlines a critical function of BAF bromodomains in stem cell maintenance and differentiation and introduces this compound as a versatile chemical probe for studies on acetylation-dependent cellular processes controlled by BAF remodeling complexes (Fedorov et al., 2015).

Bromodomain Inhibition and Cellular Differentiation Further research into this compound has identified it as a potent, acetyl-lysine-competitive, and cell-active inhibitor that binds to specific family VIII bromodomains while displaying significant selectivity across the bromodomain family. This high specificity is attributed to the novel bromodomain binding mode of its phenolic headgroup. This leads to the displacement of water molecules typically retained by most other bromodomain inhibitors. This attribute of this compound has been leveraged in cellular differentiation assays, particularly in adipocyte and myoblast cell differentiation, showcasing its potential as a chemical probe for targeting specific bromodomains involved in various cellular processes (Gerstenberger et al., 2016).

Enhancing Chemotherapeutic Efficacy in Cancer Treatment this compound has also been studied in the context of cancer treatment. Specifically, it has been evaluated for its potential in glioblastoma therapy. The study showed that this compound binds effectively to bromodomains when expressed in glioblastoma cells. It notably enhances the antiproliferative and cell death-inducing effects of temozolomide in sensitive glioblastoma cells and overcomes the chemoresistance in highly resistant cells. Furthermore, this compound has been observed to alter gene expression in glioblastoma cells and potentiates the anticancer effect of temozolomide in animal models, indicating its potential as a novel target in cancer treatment (Yang et al., 2021).

Properties

Molecular Formula |

C19H19N3O2 |

|---|---|

Molecular Weight |

321.37 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.